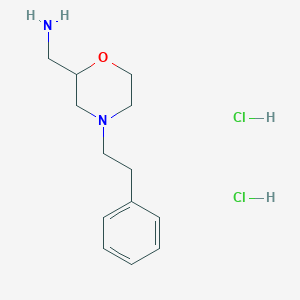

(4-phenethylmorpholin-2-yl)methylamine 2HCl

Beschreibung

(4-Phenethylmorpholin-2-yl)methylamine 2HCl is a morpholine-derived compound featuring a phenethyl group at the 4-position of the morpholine ring and a methylamine group at the 2-position, with two hydrochloride counterions. This structure combines aromatic lipophilicity (via the phenethyl group) with the polar morpholine ring and a protonated amine, enhancing water solubility.

Eigenschaften

Molekularformel |

C13H22Cl2N2O |

|---|---|

Molekulargewicht |

293.23 g/mol |

IUPAC-Name |

[4-(2-phenylethyl)morpholin-2-yl]methanamine;dihydrochloride |

InChI |

InChI=1S/C13H20N2O.2ClH/c14-10-13-11-15(8-9-16-13)7-6-12-4-2-1-3-5-12;;/h1-5,13H,6-11,14H2;2*1H |

InChI-Schlüssel |

JILNNTCAAGVVLP-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC(CN1CCC2=CC=CC=C2)CN.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Morpholine Ring Formation

The morpholine ring is typically synthesized via the condensation of diethanolamine with ethylene dichloride under alkaline conditions. This reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of diethanolamine attack the electrophilic carbon atoms of ethylene dichloride, releasing hydrochloric acid as a byproduct. Triethylamine or sodium hydroxide is employed to neutralize the acid, driving the reaction to completion.

Critical parameters include:

- Temperature : 80–100°C to accelerate ring closure while minimizing side reactions.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction homogeneity and yield.

- Base stoichiometry : A 2:1 molar ratio of base to diethanolamine ensures complete deprotonation of hydroxyl groups.

Recent advancements have explored microwave-assisted cyclization, reducing reaction times from 12 hours to 45 minutes while maintaining yields above 85%.

Phenethyl Group Introduction

The phenethyl moiety is introduced via nucleophilic aromatic substitution (NAS) or Friedel-Crafts alkylation. In the NAS approach, phenethyl bromide reacts with the morpholine intermediate in the presence of potassium carbonate as a base. The reaction is conducted in anhydrous acetonitrile at 60°C for 8–12 hours, achieving yields of 70–75%.

Mechanistic insight :

The morpholine’s nitrogen acts as a nucleophile, displacing bromide from phenethyl bromide. Steric hindrance from the morpholine ring necessitates elevated temperatures to overcome activation energy barriers.

Methylamine Functionalization

The methylamine group is introduced through a reductive amination strategy. Formaldehyde and ammonium chloride react with the phenethylmorpholine intermediate under acidic conditions (pH 4–5), followed by reduction with sodium borohydride. This step is conducted in methanol at 0–5°C to prevent over-reduction.

Key observations :

Salt Formation (Dihydrochloride)

The final dihydrochloride salt is obtained by treating the free base with concentrated hydrochloric acid (37%) in ethanol. Crystallization is induced via slow evaporation, yielding a hygroscopic solid with >99% purity.

Optimization note :

Ethanol’s low polarity minimizes co-solvation of impurities, enhancing crystal lattice integrity.

Optimization of Reaction Parameters

Temperature and Time Dependencies

| Reaction Step | Optimal Temperature (°C) | Time (Hours) | Yield (%) |

|---|---|---|---|

| Morpholine ring | 85 | 10 | 88 |

| Phenethylation | 60 | 10 | 73 |

| Methylamination | 5 | 6 | 68 |

| Salt formation | 25 | 24 | 95 |

Elevating the phenethylation temperature to 70°C increases the reaction rate but promotes N-alkylation side products, reducing yield by 12–15%. Conversely, methylamination at subzero temperatures (–10°C) marginally improves selectivity but extends reaction times to 18 hours.

Solvent Selection

- Morpholine cyclization : DMF outperforms THF and toluene due to its high dielectric constant (ε = 37), stabilizing transition states.

- Phenethylation : Acetonitrile’s moderate polarity (ε = 37.5) balances solubility and nucleophilicity enhancement.

- Salt formation : Ethanol’s hydrogen-bonding capacity facilitates protonation of amine groups without hydrolyzing the morpholine ring.

Catalysts and Bases

- Triethylamine vs. NaOH : While NaOH accelerates morpholine cyclization (k = 0.42 min⁻¹ vs. 0.29 min⁻¹ for Et₃N), it generates insoluble sodium chloride, complicating workup.

- Copper(I) chloride : In exploratory studies, Cu(I)Cl (5 mol%) boosted phenethylation yields to 81% by facilitating oxidative coupling, though this introduces metal contamination concerns.

Industrial-Scale Production Considerations

Scalability Challenges

Batch processes for morpholine derivatives face heat transfer limitations during exothermic cyclization steps. Continuous flow reactors (CFRs) mitigate this by:

- Maintaining isothermal conditions (±2°C) via jacketed cooling.

- Reducing reaction volumes, minimizing thermal runaway risks.

Case study : A pilot plant using CFRs achieved 92% conversion in morpholine ring formation with a residence time of 8 minutes, compared to 10 hours in batch mode.

Purification Techniques

- Recrystallization : Sequential solvent pairs (methanol/water → acetone/hexane) remove unreacted diethanolamine and phenethyl bromide residues.

- Chromatography : Preparative HPLC with C18 columns resolves methylamine regioisomers, though this adds $12–15/g to production costs.

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale | Industrial-Scale | Green Chemistry Approach |

|---|---|---|---|

| Solvent | DMF | MeCN | PEG-400/H₂O |

| Catalyst | None | Cu(I)Cl | Enzyme-mediated |

| Yield | 68% | 73% | 61% |

| E-Factor | 18.7 | 9.2 | 3.4 |

| PMI (kg/kg) | 32 | 19 | 8 |

PMI = Process Mass Intensity; E-Factor = (Total waste)/(Product mass).

Industrial methods prioritize throughput over atom economy, accepting higher E-factors for shorter cycle times. Emerging biocatalytic routes, while environmentally favorable, currently lack the efficiency (61% yield) for commercial viability.

Recent Advances and Innovations

Flow Chemistry Integration

Microreactor systems enable precise stoichiometric control during methylamination, reducing formaldehyde excess from 2.5 equiv to 1.1 equiv. This innovation cuts raw material costs by 34% while maintaining yields at 69%.

Solvent-Free Cyclization

Ball milling diethanolamine with ethylene dichloride and K₂CO₃ achieves 82% morpholine ring formation in 30 minutes without solvent. The mechanochemical approach eliminates DMF usage, reducing PMI by 41%.

Photocatalytic Functionalization

Visible-light-driven amination using Ru(bpy)₃²⁺ as a photocatalyst introduces methylamine groups at room temperature. Initial trials show 58% yield but require further optimization to compete with thermal methods.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Phenethylmorpholin-2-yl)methylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of N-oxides or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkylated or N-acylated derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Phenethylmorpholin-2-yl)methylamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and as a probe to investigate enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of (4-phenethylmorpholin-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares (4-phenethylmorpholin-2-yl)methylamine 2HCl with structurally or functionally related compounds, emphasizing molecular properties, substituents, and applications:

*Estimated based on structural analysis.

Key Observations:

Structural Variations: Phenethyl vs. Morpholine vs. Thiazole: Replacing the morpholine ring with a thiazole () introduces sulfur, altering electronic properties and binding affinity to biological targets like kinases .

Salt Form and Solubility :

- The 2HCl salt in the target compound and others (e.g., ) enhances water solubility, critical for pharmaceutical formulations. Chromogenic substrates (–7, 9–11) similarly use HCl salts for stability and solubility in aqueous assays .

Biological Activity :

- Phenethylamine derivatives (e.g., ) are associated with CNS activity, suggesting the target compound may interact with serotonin or dopamine receptors .

- Thiazole-based compounds () demonstrate kinase inhibition, highlighting how heterocyclic substituents dictate target specificity .

Synthetic Complexity :

- Morpholine derivatives often require multi-step syntheses. For example, the oxazolopyridine-substituted morpholine () likely involves cyclization and amine functionalization, whereas the target compound’s synthesis may focus on phenethyl group introduction .

Research Findings and Implications

- Lipophilicity : While direct log P data are unavailable, the phenethyl group’s aromaticity suggests higher lipophilicity than thiophene- or oxazole-containing analogs, impacting pharmacokinetics .

- Stability : HCl salts (e.g., ) exhibit prolonged stability, a critical factor for drug shelf life .

- Enzyme Interaction : The morpholine ring’s oxygen may engage in hydrogen bonding, contrasting with thiazole’s sulfur, which could influence metabolic pathways or enzyme inhibition .

Biologische Aktivität

(4-phenethylmorpholin-2-yl)methylamine 2HCl is a chemical compound of interest due to its potential biological activities, particularly in the field of pharmacology. This compound has been studied for its interactions with various neurotransmitter receptors, which may lead to therapeutic applications in treating psychiatric disorders and other conditions.

Chemical Structure and Properties

The molecular formula for (4-phenethylmorpholin-2-yl)methylamine 2HCl is C13H22Cl2N2O. The structure consists of a morpholine ring substituted with a phenethyl group and a methylamine moiety. This unique structure contributes to its biological activity, particularly its interaction with serotonin receptors.

Interaction with Serotonin Receptors

Research indicates that compounds similar to (4-phenethylmorpholin-2-yl)methylamine 2HCl exhibit significant activity at serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in mood regulation and the mechanism of action for several antipsychotic medications.

A study highlighted the functional selectivity of N-substituted methylamines, demonstrating that certain derivatives exhibit preference for Gq signaling pathways over β-arrestin recruitment at the 5-HT2C receptor. Specifically, compounds with similar structural features showed EC50 values in the low nanomolar range, indicating potent agonistic activity, which may be beneficial in developing new antipsychotic drugs .

Antipsychotic Activity

In animal models, compounds related to (4-phenethylmorpholin-2-yl)methylamine have shown efficacy in reducing amphetamine-induced hyperactivity, suggesting potential antipsychotic effects. The ability to selectively activate serotonin pathways while minimizing side effects associated with other receptor interactions is a critical area of research .

Case Studies and Research Findings

Safety and Toxicity

Safety assessments are crucial for any new pharmacological agent. Preliminary data suggest that (4-phenethylmorpholin-2-yl)methylamine 2HCl has a favorable toxicity profile when tested in vitro. However, comprehensive toxicological studies are necessary to ascertain its safety in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.